1-phenyl-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that features a unique fusion of pyrazole and quinoline rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the formation of a pyrazole ring, followed by the introduction of the quinoline moiety through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The choice of solvents and catalysts in industrial settings is also geared towards minimizing environmental impact and ensuring compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
1-phenyl-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-phenyl-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]thiazoles: These compounds share the pyrazole ring but have a thiazole ring instead of a quinoline ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have a similar fused ring system but with different heteroatoms and ring sizes.
Uniqueness
1-phenyl-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is unique due to its specific ring fusion and the presence of both pyrazole and quinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(4-methylphenyl)-3-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2/c1-15-7-9-16(10-8-15)23-19-13-25-20-12-22-21(28-14-29-22)11-18(20)24(19)27(26-23)17-5-3-2-4-6-17/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZQZHNSLHWMPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCO5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.